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Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectroscopic data for 1,3,5-triiodobenzene. Due to the high

degree of symmetry in this molecule, its NMR spectra are deceptively simple, offering a clear

example of chemical equivalence. This document compiles and presents the available data,

outlines a general experimental protocol, and illustrates the structural relationships of the

nuclei.

Introduction
1,3,5-Triiodobenzene is a symmetrically substituted aromatic compound. Its molecular

structure dictates that all three protons are chemically equivalent, as are the three proton-

bearing carbons and the three iodine-bearing carbons. This equivalence results in a simplified

NMR spectrum, which will be detailed in this guide.

NMR Spectroscopic Data
The following tables summarize the reported quantitative NMR data for 1,3,5-triiodobenzene.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ)

Multiplicity Integration Assignment Solvent

8.02 ppm[1] Singlet (s) 3H C-H CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) Assignment Solvent

128 ppm[1] C-H CDCl₃

79 ppm[1] C-I CDCl₃

Note: The reported chemical shift of 79 ppm for the carbon atom bonded to iodine is atypical for

an aromatic carbon and should be treated with caution. This significant upfield shift is likely

attributable to the heavy atom effect of iodine.

Experimental Protocols
While specific experimental parameters from a peer-reviewed source are not readily available,

a general protocol for obtaining ¹H and ¹³C NMR spectra for 1,3,5-triiodobenzene is provided

below.

Sample Preparation:

Dissolve approximately 5-10 mg of 1,3,5-triiodobenzene in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

¹H NMR Acquisition Parameters (General):

Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

Relaxation Delay: 1-2 seconds.

Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters (General):

Pulse Program: Standard proton-decoupled single-pulse sequence.

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

Reference: CDCl₃ solvent peak at 77.16 ppm.

Structural Representation and NMR Signals
The symmetry of 1,3,5-triiodobenzene is key to interpreting its NMR spectra. The following

diagram illustrates the relationship between the molecule's structure and its expected NMR

signals.

Molecular structure and corresponding NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-triiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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